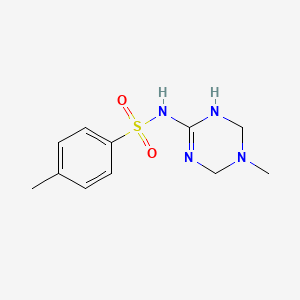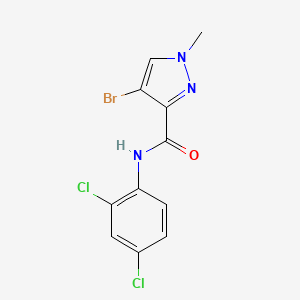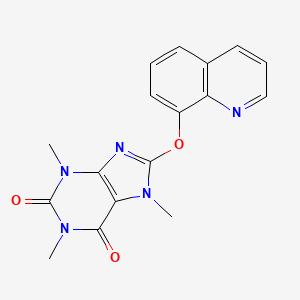
1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione, also known as SQ22,942, is a potent and selective antagonist of the dopamine D3 receptor. This compound has been the focus of considerable scientific research due to its potential therapeutic applications, particularly in the treatment of drug addiction and other psychiatric disorders.
作用机制
1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione acts as a selective antagonist of the dopamine D3 receptor, which is thought to play a key role in the reinforcing effects of drugs of abuse. By blocking the activity of this receptor, this compound is able to reduce the rewarding effects of drugs like cocaine, making them less attractive to users.
Biochemical and Physiological Effects:
In addition to its effects on drug addiction, this compound has also been shown to have other biochemical and physiological effects. For example, studies have suggested that this compound may have neuroprotective properties, potentially making it useful in the treatment of neurodegenerative disorders like Parkinson's disease.
实验室实验的优点和局限性
One of the major advantages of 1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione is its high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in drug addiction and other disorders. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired effects at lower doses.
未来方向
There are several potential future directions for research on 1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione. For example, further studies could explore its potential therapeutic applications in the treatment of other psychiatric disorders, such as depression or anxiety. Additionally, research could focus on developing more potent analogs of this compound, which may be more effective at reducing drug-seeking behavior and other symptoms of addiction. Finally, studies could investigate the long-term effects of this compound on brain function and behavior, in order to better understand its potential risks and benefits.
合成方法
The synthesis of 1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the condensation of 8-hydroxyquinoline with 3,7-dimethylxanthine, followed by the addition of ethyl chloroformate to form the corresponding carbamate. The carbamate is then treated with sodium hydride and methyl iodide to yield the final product.
科学研究应用
1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, particularly cocaine addiction. Studies have shown that this compound is able to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be an effective treatment for this disorder.
属性
IUPAC Name |
1,3,7-trimethyl-8-quinolin-8-yloxypurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-20-13-14(21(2)17(24)22(3)15(13)23)19-16(20)25-11-8-4-6-10-7-5-9-18-12(10)11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPGBWDSALTUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC=CC4=C3N=CC=C4)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5691449.png)
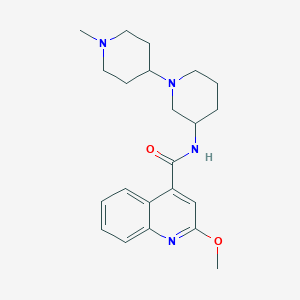
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine](/img/structure/B5691460.png)
![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5691466.png)
![1-(cyclopentylcarbonyl)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5691474.png)

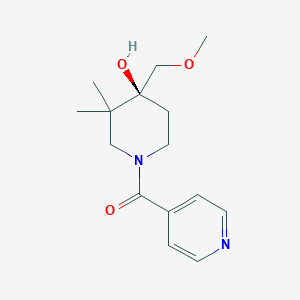
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5691497.png)
![7-isopropyl-5-(4-thiomorpholinylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691498.png)
![{1-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5691503.png)
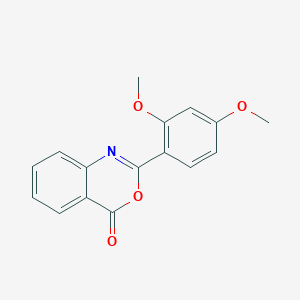
![1-[(2,3-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5691507.png)
